2-fluoro-N-methyl-6-nitroaniline 2-fluoro-N-methyl-6-nitroaniline
Brand Name: Vulcanchem
CAS No.: 182551-18-4
VCID: VC5991963
InChI: InChI=1S/C7H7FN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3
SMILES: CNC1=C(C=CC=C1F)[N+](=O)[O-]
Molecular Formula: C7H7FN2O2
Molecular Weight: 170.143

2-fluoro-N-methyl-6-nitroaniline

CAS No.: 182551-18-4

Cat. No.: VC5991963

Molecular Formula: C7H7FN2O2

Molecular Weight: 170.143

* For research use only. Not for human or veterinary use.

2-fluoro-N-methyl-6-nitroaniline - 182551-18-4

Specification

CAS No. 182551-18-4
Molecular Formula C7H7FN2O2
Molecular Weight 170.143
IUPAC Name 2-fluoro-N-methyl-6-nitroaniline
Standard InChI InChI=1S/C7H7FN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3
Standard InChI Key WSXFKUQRBSITJO-UHFFFAOYSA-N
SMILES CNC1=C(C=CC=C1F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

2-Fluoro-N-methyl-6-nitroaniline is an aromatic amine featuring a fluorine atom at the 2-position, a nitro group at the 6-position, and a methyl-substituted amine at the 1-position of the benzene ring. Its systematic IUPAC name, 2-fluoro-N-methyl-6-nitroaniline, reflects this substitution pattern . Key identifiers include:

PropertyValueSource
Molecular FormulaC7H7FN2O2\text{C}_7\text{H}_7\text{FN}_2\text{O}_2
Molecular Weight170.14 g/mol
SMILESCNC1=C(C=CC=C1F)N+[O-]
InChIKeyWSXFKUQRBSITJO-UHFFFAOYSA-N
PubChem CID21161431

The compound’s planar aromatic structure facilitates electronic interactions between the electron-withdrawing nitro group and the electron-donating methylamine group, influencing its reactivity in substitution and reduction reactions .

Spectroscopic and Computational Data

Synthesis and Production

Industrial-Scale Production

Commercial suppliers such as BOC Sciences and Innex Scientific offer 2-fluoro-N-methyl-6-nitroaniline with purities exceeding 98%, indicating robust large-scale synthesis protocols . Key challenges include controlling regioselectivity during nitration and minimizing byproducts like the 4-nitro isomer. Industrial processes likely employ continuous-flow reactors to enhance selectivity and yield .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<1 mg/mL) . Stability studies suggest decomposition above 250°C, with the nitro group prone to reduction under acidic or reducing conditions .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at 1520 cm⁻¹ (N=O asymmetric stretch) and 1350 cm⁻¹ (N=O symmetric stretch) confirm the nitro group .

  • ¹H NMR: A singlet at δ 3.1 ppm (3H, N–CH₃) and aromatic protons between δ 7.2–8.1 ppm (split by fluorine coupling) .

Applications in Organic Synthesis and Pharmaceuticals

Pharmaceutical Intermediate

The compound’s nitro group serves as a precursor for amines via catalytic hydrogenation, enabling its use in synthesizing bioactive molecules. For example, it may contribute to the development of kinase inhibitors or antimicrobial agents .

Materials Science

In polymer chemistry, 2-fluoro-N-methyl-6-nitroaniline acts as a monomer for conductive polymers, where the nitro group enhances electron-deficient character, improving charge transport properties .

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